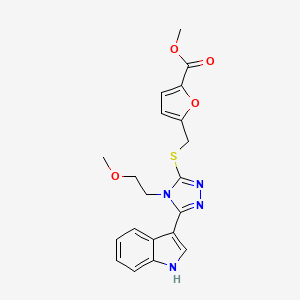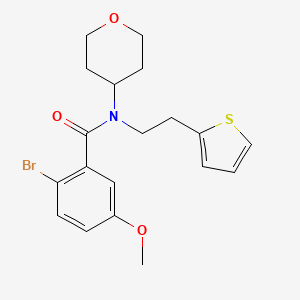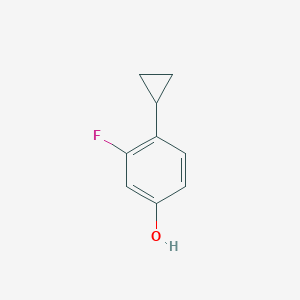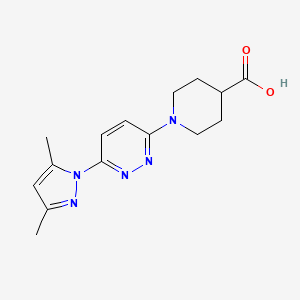![molecular formula C17H11ClN2O5S B2497727 N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide CAS No. 294853-58-0](/img/structure/B2497727.png)
N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide, also known as CNOA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as an anti-inflammatory and anti-cancer agent.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Signatures and Stereo-electronic Interactions
N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, a compound with a similar structure, has been extensively characterized to obtain vibrational spectroscopic signatures using Raman and Fourier transform infrared spectroscopy. The analysis is supported by ab initio calculations, revealing insights into the geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers of the molecule. Natural bond orbital analysis confirms the stereo-electronic interactions contributing to molecular stability, further substantiated by vibrational spectral analysis. The Hirshfeld surface analysis provides insights into the intermolecular contacts within the crystal structure, indicating the significant role of intermolecular interactions in crystal packing. The study also delves into pharmacokinetic properties, hinting at potential pharmacological relevance S. J. Jenepha Mary, S. Pradhan, C. James (2022).
Antibacterial Activities and Organic Synthesis
Studies have reported the synthesis and characterization of compounds closely related to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide. These compounds, including 4-hydroxy-chromen-2-one derivatives, exhibit significant antibacterial activities against various bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underscore the potential of such compounds in developing new antibacterial agents. The characterization involves melting points, IR spectra, and NMR spectroscopic methods, ensuring the accurate identification of the chemical structures of these synthesized compounds A. Behrami, Florent Dobroshi (2019).
Anticancer Activity and Compound Synthesis
Certain coumarin derivatives structurally akin to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide have demonstrated anticancer activity. For instance, specific novel 3,4,5-trimethoxyphenyl coumarin derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. These derivatives showed promising results, with certain compounds exhibiting superior inhibitory activity compared to standard drugs like 5-fluorouracil Lei Shi et al. (2020).
Antioxidant Activity
Synthesized coumarins related to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide have been studied for their antioxidant activity. These studies involve methodologies like DPPH, hydrogen peroxide, and nitric oxide radical methods. The antioxidant properties of these compounds were compared with known antioxidants such as ascorbic acid, indicating their potential as effective antioxidants A. Kadhum, A. Al-Amiery, A. Musa, A. Mohamad (2011).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(3-nitro-2-oxochromen-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5S/c18-10-4-3-5-11(8-10)19-14(21)9-26-16-12-6-1-2-7-13(12)25-17(22)15(16)20(23)24/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNWXRFJCRXORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)




![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)


![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)
